molecular formula C14H16ClNO3 B1305969 Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate CAS No. 216502-94-2

Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate

Cat. No.: B1305969
CAS No.: 216502-94-2
M. Wt: 281.73 g/mol
InChI Key: WVIBCUKTQAQPKH-UHFFFAOYSA-N
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Description

Benzyl 3-(Chlorocarbonyl)piperidine-1-carboxylate (CAS 216502-94-2) is a key chemical building block where a piperidine ring is differentially functionalized with a reactive acyl chloride group and a benzyloxycarbonyl (Cbz) protecting group . The Cbz group, introduced using reagents like benzyl chloroformate, is a standard and robust method for protecting amines in multi-step synthetic sequences, particularly in medicinal chemistry and peptide-mimetic research . Its primary mechanism of action involves the highly electrophilic carbonyl carbon of the acyl chloride moiety, which readily undergoes nucleophilic attack with amines and alcohols to form amide and ester bonds, respectively. This reactivity makes it an invaluable intermediate for the synthesis of more complex molecules, enabling the incorporation of the piperidine scaffold into potential pharmaceutical candidates or other functional organic materials. The compound has a molecular formula of C14H16ClNO3 and a molecular weight of 281.73 g/mol . Its structure is characterized by identifiers including the SMILES string O=C(OCc1ccccc1)N2CCCC(C(Cl)=O)C2 and the InChIKey WVIBCUKTQAQPKH-UHFFFAOYSA-N . Calculated physical properties include a density of 1.269 g/cm³ and a boiling point of approximately 396.6°C at 760 mmHg . As an acyl chloride, the compound is moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis. The Cbz protecting group can be selectively removed under standard conditions, such as catalytic hydrogenation, to reveal the free amine for further functionalization . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 3-carbonochloridoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIBCUKTQAQPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380198
Record name Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216502-94-2
Record name Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, forming carbamates or esters.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Hydrolysis: In the presence of water or aqueous base, the chlorocarbonyl group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products:

    Substitution: Formation of benzyl carbamates or esters.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Hydrolysis: Formation of benzyl 3-piperidinecarboxylate and hydrochloric acid.

Scientific Research Applications

Scientific Research Applications

  • Drug Development
    • P2Y12 Antagonists : This compound has been utilized in the synthesis of P2Y12 antagonists, which are crucial for inhibiting platelet aggregation. These drugs are significant in treating cardiovascular diseases by preventing thrombus formation.
    • Antibacterial Agents : Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate has been explored for its potential in creating oxazolidinone-quinolone hybrids, which exhibit antibacterial properties. The synthesis of these hybrids involves complex organic reactions where this compound acts as a key intermediate.
  • Synthetic Organic Chemistry
    • Versatile Synthetic Pathways : The compound can be synthesized through various methods involving reagents like thionyl chloride and oxalyl chloride in organic solvents such as dichloromethane. These synthetic pathways highlight its versatility in organic synthesis .
    • Molecular Rods and Cyclic Prodrugs : It serves as a precursor for molecular rods and cyclic prodrugs of RGD peptidomimetics, which are important in drug delivery systems and cancer therapy .
  • Enzyme Inhibition Studies
    • Recent studies have demonstrated that derivatives of this compound can inhibit human monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The inhibition activities were assessed using spectrophotometric assays, revealing promising results that could lead to new therapeutic strategies for managing pain and inflammation .

Case Study 1: Synthesis of P2Y12 Antagonists

A research team synthesized a series of P2Y12 antagonists using this compound as an intermediate. The study highlighted the efficiency of this compound in facilitating reactions that led to high yields of active pharmaceutical ingredients (APIs) with potent antiplatelet activity.

Case Study 2: Antibacterial Hybrid Compounds

In another study, researchers developed oxazolidinone-quinolone hybrids utilizing this compound. The resulting compounds showed significant antibacterial activity against resistant strains of bacteria, indicating the compound's potential in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl group is highly reactive, allowing for the introduction of different functional groups through substitution reactions. This reactivity is harnessed in the synthesis of bioactive compounds and pharmaceuticals.

Molecular Targets and Pathways: The compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, depending on the functional groups introduced during synthesis. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

This section compares Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate with analogs differing in substituents, reactivity, and applications.

Table 1: Key Properties of this compound and Related Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Safety Profile
This compound (216502-94-2) C₁₄H₁₆ClNO₃ 281.74 Chlorocarbonyl (-COCl) at C3 Acylating agent, peptide synthesis Corrosive; requires PPE
Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) C₁₃H₁₈N₂O₂ 234.30 Amino (-NH₂) at C4 Amine-protected intermediate Limited toxicity data; handle with caution
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (99197-86-1) C₁₇H₂₁NO₄ 303.36 Ethoxy-oxopropyl (-CO₂Et-CH₂) at C4 Esterification, prodrug synthesis Low hazard; no known risks
Benzyl 3-chloropiperidine-1-carboxylate (1353965-30-6) C₁₃H₁₆ClNO₂ 265.73 Chloro (-Cl) at C3 Halogenated intermediate, cross-coupling reactions Likely irritant; similar to alkyl halides
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl (100836-71-3) C₁₄H₂₁ClN₂O₂ 296.78 Amino (-NH₂) and methyl (-CH₃) at C3/C4 Chiral building block for pharmaceuticals Stable as HCl salt; moderate toxicity

Reactivity and Functional Group Analysis

  • Chlorocarbonyl Group (-COCl): The target compound’s chlorocarbonyl group confers high electrophilicity, enabling nucleophilic acyl substitutions (e.g., with amines or alcohols) . This contrasts with Benzyl 4-aminopiperidine-1-carboxylate, where the amino group (-NH₂) is nucleophilic and participates in condensation or alkylation reactions .
  • Ethoxy-oxopropyl Group (-CO₂Et-CH₂): In Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate , the ester group (-CO₂Et) is less reactive than -COCl, making it suitable for controlled ester hydrolysis or transesterification .
  • Chloro vs. Amino Substituents: The direct chloro substituent in Benzyl 3-chloropiperidine-1-carboxylate facilitates SN2 reactions, whereas the amino group in trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl allows for chiral resolution and asymmetric synthesis .

Biological Activity

Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chlorocarbonyl group and a benzyl ester. This unique structure contributes to its reactivity and biological properties.

Property Details
Molecular Formula C12_{12}H14_{14}ClN2_{2}O2_{2}
Molecular Weight 256.70 g/mol
CAS Number 216502-94-2

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly histone methyltransferases (HMTs). These enzymes play critical roles in gene expression regulation, making this compound a candidate for cancer therapy and epigenetic research . The inhibition of HMTs could potentially alter chromatin structure and gene expression patterns, which are pivotal in cancer progression.

Neurotransmitter Modulation

Similar compounds within the piperidine family have shown promise in modulating neurotransmitter systems, suggesting that this compound might also have applications in treating neurological disorders. This is supported by studies indicating that structural analogs can influence neurotransmitter pathways, potentially offering therapeutic effects for conditions like depression or anxiety.

The precise mechanism of action for this compound involves its interaction with target enzymes or receptors. It is hypothesized that the chlorocarbonyl group enhances the compound's electrophilicity, facilitating interactions with nucleophilic sites on enzyme active sites. This interaction may lead to reversible or irreversible inhibition depending on the context .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the piperidine class. For instance:

  • A study found that derivatives with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers, with IC50_{50} values ranging from 19.9 to 75.3 µM .
  • Another investigation highlighted the potential of piperidine derivatives as selective inhibitors of tankyrase enzymes, which are implicated in cancer cell proliferation and survival pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving chlorination and carbonylation reactions. Common techniques include:

  • Chlorination : Utilizing reagents like thionyl chloride to introduce the chlorocarbonyl group.
  • Esterification : Reacting piperidine derivatives with benzoyl chloride to form the benzyl ester.
  • Purification : Employing recrystallization or chromatography techniques to obtain pure compounds suitable for biological testing.

Q & A

Q. What are the recommended methods for synthesizing Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate?

Methodology :

  • Coupling Reactions : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) with carboxylic acids or amines. For example, benzyl 4-(aminomethyl)piperidine-1-carboxylate can react with activated carbonyl groups under cesium carbonate in DMF at elevated temperatures (100–150°C) to form derivatives .
  • Chlorocarbonyl Introduction : Treat piperidine precursors with phosgene or thionyl chloride under anhydrous conditions. Ensure inert atmosphere (N₂/Ar) to avoid hydrolysis of the reactive chlorocarbonyl group .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (50–100%) to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

Methodology :

  • Storage : Keep in tightly sealed containers under dry, inert gas (argon) in a ventilated, moisture-free environment. Avoid exposure to oxidizers or humidity to prevent decomposition .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to minimize skin/eye contact .

Q. What analytical techniques are critical for characterizing this compound?

Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., δ 163.88 ppm for carbonyl groups in CDCl₃) .
  • Mass Spectrometry : High-resolution MS (exact mass: 312.1492) to verify molecular weight and purity .
  • Physical Properties : Density measurements (1.269 g/cm³) and melting point analysis for batch consistency .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound as a reactive intermediate?

Methodology :

  • Condition Screening : Test bases (e.g., Cs₂CO₃ vs. K₂CO₃) and solvents (DMF vs. THF) to improve coupling efficiency. For example, DMF at 150°C increased yields in pyrimidine coupling reactions .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate consumption and adjust reaction times .

Q. Table 1: Comparative Reaction Conditions

Reaction StepBase UsedSolventTemperatureYield (%)Source
Pyrimidine CouplingCs₂CO₃DMF150°C32–75
ChlorocarbonylationPhosgeneTHF0–25°C60–85

Q. How to address discrepancies in toxicity and hazard data across safety reports?

Methodology :

  • Risk Assessment : Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. TCI America). For example, while some SDS report "no known hazards," others advise caution due to unstudied toxicological profiles .
  • Precautionary Measures : Assume worst-case scenarios. Use fume hoods, respiratory protection, and emergency eyewash stations during handling .

Q. What strategies mitigate decomposition during long-term storage?

Methodology :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify shelf-life limits. Monitor via TLC or LC-MS for byproducts like CO or nitrogen oxides .
  • Additive Stabilization : Introduce radical inhibitors (e.g., BHT) or desiccants (molecular sieves) to containers .

Q. How to troubleshoot low yields in piperidine ring functionalization?

Methodology :

  • Steric Hindrance : Modify substituent positions (e.g., 3- vs. 4-chlorocarbonyl) to improve accessibility. For example, 4-substituted piperidines showed higher reactivity in coupling reactions .
  • Catalytic Optimization : Screen Pd or Ru catalysts for cross-coupling steps. Note that electron-withdrawing groups (chlorocarbonyl) may require milder conditions .

Data Contradiction Analysis

Example : Conflicting reports on ecological impact.

  • Resolution : While SDS often lack ecotoxicology data, apply REACH guidelines for environmental risk mitigation. Use containment systems to prevent drainage contamination and collaborate with licensed waste disposal services .

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